Morpholin-3-yl-acetic acid

medicinal chemistry pharmaceutical intermediate salt selection

Ensure stoichiometric accuracy in amide couplings (HATU, EDC/HOBt) by selecting Morpholin-3-yl-acetic acid free acid (MW 145.16, CAS 86236-84-2) rather than its hydrochloride salt (MW 181.62)—avoiding a 25.1% molar calculation error. Unlike the 4-yl positional isomer, this 3-yl isomer retains a reactive secondary amine on the morpholine ring, enabling critical N-derivatizations: reductive amination, Boc protection, sulfonamide formation, and N-arylation. For chiral programs, consider resolved (R)- or (S)-enantiomers; this racemic form provides a cost-effective entry for initial SAR screening. Stored at 2–8°C with light protection.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 86236-84-2
Cat. No. B1312817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-3-yl-acetic acid
CAS86236-84-2
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1COCC(N1)CC(=O)O
InChIInChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)
InChIKeyFOXWWHUTFBNJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholin-3-yl-acetic Acid (CAS 86236-84-2): Sourcing Specifications and Physicochemical Baseline


Morpholin-3-yl-acetic acid (CAS 86236-84-2), also known as 3-morpholineacetic acid or 2-(morpholin-3-yl)acetic acid, is a heterocyclic amino acid derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . The compound is a white to pale yellow crystalline solid with a predicted density of 1.154±0.06 g/cm³, a predicted boiling point of 314.7±17.0 °C at 760 mmHg, and a predicted pKa of 3.86±0.10 . It is soluble in water and many organic solvents, and features both a carboxylic acid functional group and a secondary amine within its morpholine ring, making it amenable to diverse derivatization strategies [1]. The compound is recommended for storage at 2–8 °C with protection from light .

Why Morpholin-3-yl-acetic Acid Cannot Be Indiscriminately Substituted with Positional Isomers or Alternative Salt Forms


Morpholin-3-yl-acetic acid belongs to a class of morpholine-containing carboxylic acids, but substitution with close structural analogs introduces quantifiable differences in physicochemical behavior, stability, and synthetic utility that directly impact research reproducibility. The free acid (CAS 86236-84-2) differs from its hydrochloride salt (CAS 86967-55-7) in solubility, stability, and molecular weight, while the 3-yl-acetic acid isomer differs from the 4-yl-acetic acid positional isomer in attachment point and resultant chemical properties . Furthermore, the compound exists as a racemic mixture, whereas chiral resolution yields the (R)- and (S)-enantiomers (CAS 1257848-43-3 and 1257856-13-5, respectively) which may exhibit distinct biological interactions . Procurement decisions lacking awareness of these distinctions risk introducing unintended variables in downstream synthesis, assay reproducibility, and structure–activity relationship (SAR) interpretation.

Morpholin-3-yl-acetic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Free Acid vs. Hydrochloride Salt: Molecular Weight and Formulation Impact

Morpholin-3-yl-acetic acid free base (CAS 86236-84-2) and its hydrochloride salt (CAS 86967-55-7) are not interchangeable in formulations where precise molar equivalents or solubility profiles must be controlled. The free acid has a molecular weight of 145.16 g/mol (C6H11NO3), whereas the hydrochloride salt weighs 181.62 g/mol (C6H12ClNO3) — a 25.1% increase in molar mass [1]. This difference directly affects reaction stoichiometry calculations and final product mass balance in multi-step syntheses. Additionally, the hydrochloride form offers enhanced aqueous solubility and storage stability due to salt formation, while the free acid is preferred for direct coupling reactions without requiring prior neutralization .

medicinal chemistry pharmaceutical intermediate salt selection

Racemate vs. Single Enantiomers: Chiral Purity and Stereochemical Procurement Strategy

Morpholin-3-yl-acetic acid (CAS 86236-84-2) is supplied as the racemic mixture, whereas the (R)-enantiomer (CAS 1257848-43-3) and (S)-enantiomer (CAS 1257856-13-5) are available as chirally resolved products . The chiral nature of the morpholine ring at the 3-position confers distinct stereochemical properties that are critical in asymmetric synthesis and chiral drug development. The (R)-enantiomer has been specifically noted as the 'biologically active (R)-enantiomer' with documented applications in synthesizing pharmaceuticals requiring targeted stereochemical effects . The free acid racemate offers a cost-effective option for initial SAR exploration where stereochemistry is not yet a critical parameter, while the resolved enantiomers enable precise control over stereochemical outcomes.

chiral synthesis enantioselective catalysis stereochemistry

3-yl vs. 4-yl Positional Isomers: Attachment Site Determines Reactivity and Target Engagement

Morpholin-3-yl-acetic acid differs fundamentally from Morpholin-4-yl-acetic acid in the attachment position of the acetic acid moiety to the morpholine ring. In the 3-yl isomer, the acetic acid group is attached to the carbon at position 3 of the morpholine ring, whereas the 4-yl isomer attaches the acetic acid moiety to the nitrogen atom (position 4) . This regioisomeric distinction creates different chemical environments and reactive handles: the 3-yl derivative retains a secondary amine available for further functionalization, while the 4-yl derivative consumes the nitrogen atom in an N-alkylated tertiary amine structure . For medicinal chemistry applications, this positional difference alters hydrogen-bonding capacity, basicity, and metabolic stability — parameters that critically influence compound potency and pharmacokinetic profiles.

positional isomer structure–activity relationship regioselectivity

Synthetic Route Yield Comparison: Route Selection Impacts Procurement Cost and Scalability

The synthesis of Morpholin-3-yl-acetic acid can proceed via multiple routes with quantifiably different yields. One documented route involves the synthesis from malonic acid (丙二酸), yielding the target compound at approximately 26% yield . An alternative route proceeds via 3-morpholineacetic acid ethyl ester hydrolysis . The modest yield of the direct malonic acid route has implications for procurement: it suggests that commercial suppliers may rely on optimized alternative routes or accept lower yields that factor into pricing. For laboratories considering in-house synthesis, the 26% yield serves as a benchmark — alternative methods must outperform this figure to justify process development investment.

organic synthesis process chemistry route scouting

Predicted Physicochemical Parameters: Baseline for Solubility and Lipophilicity Optimization

Morpholin-3-yl-acetic acid has predicted physicochemical parameters that serve as a baseline for comparing derivative analogs in drug discovery programs. The compound has a predicted pKa of 3.86±0.10 , a topological polar surface area (TPSA) of 58.56 Ų [1], and a calculated LogP of approximately 0.58 [2]. These values position the compound as a polar, hydrophilic small molecule with good aqueous solubility. The relatively low molecular weight (145.16 g/mol) combined with the TPSA value of 58.56 Ų satisfies Lipinski's Rule of Five criteria, indicating favorable drug-like properties for a building block intended for oral bioavailability optimization [1][2].

physicochemical properties drug-likeness ADME prediction

Optimal Procurement and Application Scenarios for Morpholin-3-yl-acetic Acid (CAS 86236-84-2)


Medicinal Chemistry SAR Campaigns Requiring Amine Functional Handle Retention

For structure–activity relationship studies where subsequent diversification of the morpholine nitrogen is planned, Morpholin-3-yl-acetic acid (free acid, CAS 86236-84-2) is the appropriate procurement choice over the 4-yl positional isomer. The 3-yl isomer retains a secondary amine at the morpholine ring nitrogen, enabling downstream modifications such as reductive amination, Boc protection, sulfonamide formation, or N-arylation. This synthetic versatility is not available with the N-alkylated 4-yl analog, which consumes the nitrogen in a tertiary amine .

Stoichiometry-Sensitive Reactions Where Salt Form Must Be Precisely Controlled

In reactions requiring exact molar equivalents — particularly amide couplings using HATU, EDC/HOBt, or other stoichiometry-dependent coupling agents — Morpholin-3-yl-acetic acid free acid (MW 145.16) must be distinguished from its hydrochloride salt (MW 181.62) to avoid a 25.1% molar calculation error . Procurement of the correct form ensures accurate reaction setup and reproducible yields, particularly in multi-step syntheses where mass balance tracking is critical for publication or patent filing.

Chiral Drug Discovery Requiring Enantiomerically Pure Building Blocks

For programs targeting chiral drug candidates or investigating stereospecific biological interactions, procurement of the resolved (R)-enantiomer (CAS 1257848-43-3) or (S)-enantiomer (CAS 1257856-13-5) is indicated. The (R)-enantiomer has been specifically noted as the 'biologically active' form with applications in synthesizing pharmaceuticals requiring defined stereochemistry . The racemic free acid (CAS 86236-84-2) serves as a cost-effective alternative only for initial screening or when stereochemistry is not yet a program priority.

Building Block Procurement for Heterocyclic and Amino Acid Chemistry

As a morpholine-based chiral carboxylic acid with a predicted pKa of 3.86±0.10 and TPSA of 58.56 Ų, Morpholin-3-yl-acetic acid serves as a versatile building block in heterocyclic and amino acid chemistry [1]. The compound is supplied with research-grade purity for biochemical and fine chemical synthesis, and its favorable physicochemical parameters position it as an attractive starting point for designing compounds with good aqueous solubility and predicted oral bioavailability .

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